molecular formula C17H19ClN4O3S B2946257 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1797982-32-1

5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Cat. No.: B2946257
CAS No.: 1797982-32-1
M. Wt: 394.87
InChI Key: BJRYWIQKETYLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is an organic compound that features a complex structure incorporating a benzene ring, a sulfonamide group, and a pyrazolo[1,5-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate pyrazole and pyrimidine precursors under acidic or basic conditions.

    Attachment of the propyl linker: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with a suitable propyl halide.

    Introduction of the benzenesulfonamide moiety: This is typically done through a sulfonylation reaction using a sulfonyl chloride derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl derivative, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares a similar benzene and sulfonamide structure but differs in the substituent on the benzene ring.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrazolo[1,5-a]pyrimidine core but differ in their substituents and overall structure.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-12-8-17-19-10-13(11-22(17)21-12)4-3-7-20-26(23,24)16-9-14(18)5-6-15(16)25-2/h5-6,8-11,20H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYWIQKETYLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.